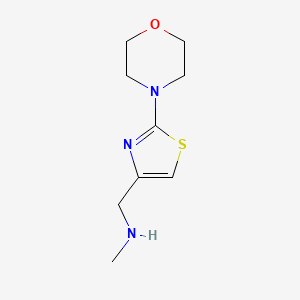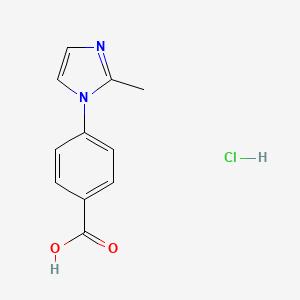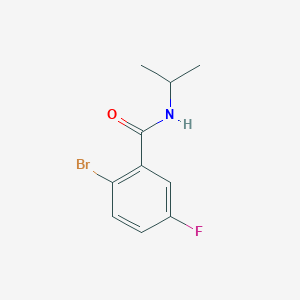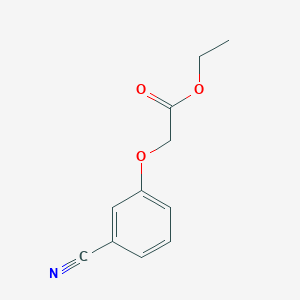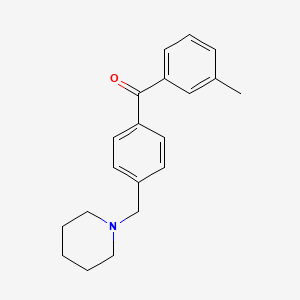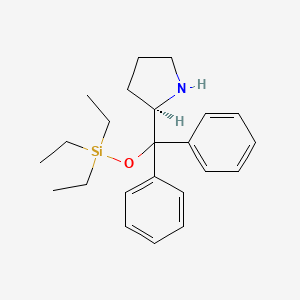
(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine
Overview
Description
“®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a diphenylmethyl group and a triethylsilyloxy group. The “®” denotes the absolute configuration of the chiral center in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the diphenylmethyl and triethylsilyloxy groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which imparts basicity to the molecule. The diphenylmethyl group is a bulky, hydrophobic group that could influence the compound’s solubility and reactivity. The triethylsilyloxy group is a common protecting group in organic synthesis, used to shield reactive hydroxyl groups during chemical reactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could participate in reactions typical of amines, such as acid-base reactions. The diphenylmethyl group might undergo reactions typical of aromatic compounds, while the triethylsilyloxy group could be removed under certain conditions to reveal a reactive hydroxyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar pyrrolidine ring and the nonpolar diphenylmethyl group. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.Scientific Research Applications
Chemical Synthesis and Characterization
- Analytical Characterization of Research Chemicals : A study on the synthesis and analytical characterization of diphenidine and its isomers, including pyrrolidine analogues, provided insights into the differentiation between various isomeric pairs using gas chromatography and mass spectrometry techniques (Wallach et al., 2015). This research could be relevant for understanding the analytical approaches that might be applied to (R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine.
Organometallic Chemistry
- Nickel Complexes with Phosphino-Pyridine Ligands : The synthesis, structures, and catalytic properties of nickel complexes using phosphino-pyridine ligands have been explored, demonstrating the potential of these complexes in catalysis (Kermagoret & Braunstein, 2008). This study indicates the broader relevance of pyrrolidine derivatives in the development of novel catalysts.
Catalysis and Synthesis
- Catalytic Applications in Organic Synthesis : Research on rhenium complexes and their use in catalysis highlights the utility of organometallic compounds in facilitating various chemical reactions, such as the condensation reactions of methyltrioxorhenium(VII) (Takács et al., 1991). This illustrates the potential catalytic applications of complex molecules, including pyrrolidine derivatives.
Luminescence and Photophysical Properties
- Luminescent Rhenium(I) Complexes : A study on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including their synthesis, characterization, and photophysical properties, provides insights into the design of luminescent materials (Li et al., 2012). This research could inform the development of optical and electronic materials using pyrrolidine derivatives.
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or intermediate in a chemical reaction, future research could explore new reactions or synthetic routes involving this compound.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648960 | |
| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
1100289-57-3 | |
| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



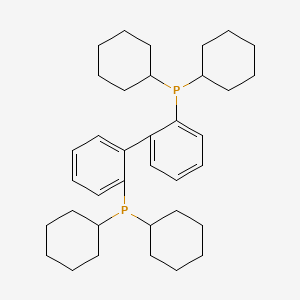
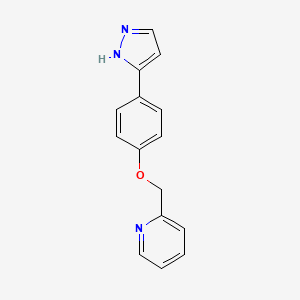
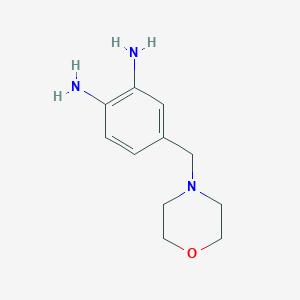
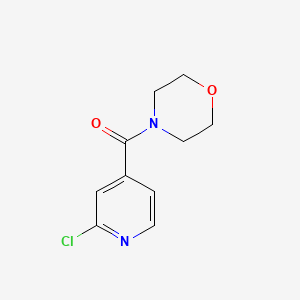
![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)
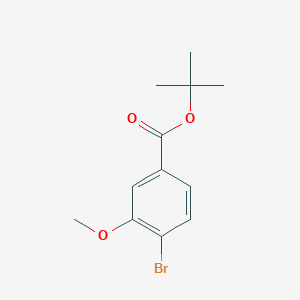
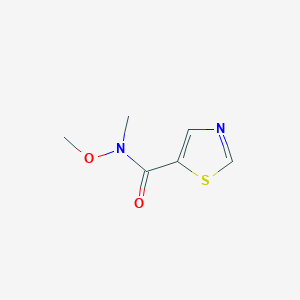
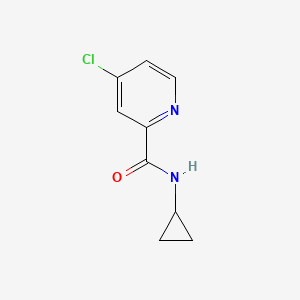
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)
